

Application Note: Amylin (20-29) (Human) Aggregation Assay Protocol

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Compound of Interest

Compound Name: Amylin (20-29) (human)

Cat. No.: B055679

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β -cells.[1] The aggregation of human amylin into amyloid fibrils is a pathological hallmark of type 2 diabetes mellitus (T2DM), contributing to β -cell dysfunction and death. The core amyloidogenic sequence responsible for this aggregation is located within the 20-29 residue fragment (hIAPP20-29).[2][3] This region, with the sequence SNNFGAILSS, readily forms amyloid fibrils and serves as a crucial model system for studying the mechanisms of amyloid formation and for screening potential therapeutic inhibitors.[3]

This application note provides a detailed protocol for an in vitro aggregation assay of human Amylin (20-29) using the Thioflavin T (ThT) fluorescence method. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β -sheet structures characteristic of amyloid fibrils, allowing for real-time monitoring of the aggregation process.[1][4]

Key Principles

The assay monitors the kinetics of Amylin (20-29) aggregation by measuring the fluorescence of Thioflavin T. The aggregation process typically follows a sigmoidal curve characterized by three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (saturation).

Experimental Protocol

1. Materials and Reagents

- **Amylin (20-29) (human)** peptide (e.g., Bachem, Anaspec)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sodium Phosphate buffer (50 mM, pH 7.4)
- Thioflavin T (ThT)
- Sterile, nuclease-free water
- 96-well black, clear-bottom non-binding surface plates
- Plate reader with fluorescence detection capabilities

2. Preparation of Solutions

- Amylin (20-29) Stock Solution (1 mM):
 - Carefully weigh the lyophilized Amylin (20-29) peptide.
 - To disaggregate any pre-formed oligomers, dissolve the peptide in 100% anhydrous DMSO to a final concentration of 1 mM.[\[5\]](#)
 - Vortex briefly and sonicate for 25 minutes if turbidity is observed.[\[6\]](#)
 - Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
- Sodium Phosphate Buffer (50 mM, pH 7.4):
 - Prepare a 50 mM sodium phosphate buffer solution.
 - Adjust the pH to 7.4 using NaOH or HCl.
 - Filter the buffer through a 0.22 µm filter.

- Thioflavin T (ThT) Stock Solution (1 mM):

- Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water.
- Protect the solution from light by wrapping the container in aluminum foil.
- Store at 4°C for up to one week.

3. Aggregation Assay Procedure

- Working Solutions: On the day of the experiment, thaw the Amylin (20-29) stock solution. Prepare a working solution of ThT by diluting the 1 mM stock to 20 µM in 50 mM Sodium Phosphate buffer (pH 7.4).[6]
- Reaction Setup:
 - In a 96-well black, clear-bottom plate, add the appropriate volume of 50 mM Sodium Phosphate buffer.
 - Add the 20 µM ThT working solution to each well to a final concentration of 20 µM.
 - Initiate the aggregation reaction by adding the Amylin (20-29) stock solution to a final concentration of 40 µM.[6] The final volume in each well should be 200 µL.[6]
 - Note: For inhibitor screening, the inhibitor would be added to the wells before the addition of the Amylin (20-29) peptide.
- Incubation and Measurement:
 - Seal the plate to prevent evaporation.
 - Incubate the plate in a plate reader at 25°C.[6]
 - Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 24 hours or until the plateau phase is reached.
 - Set the excitation wavelength to 440-450 nm and the emission wavelength to 480-490 nm. [7][8]

4. Data Analysis

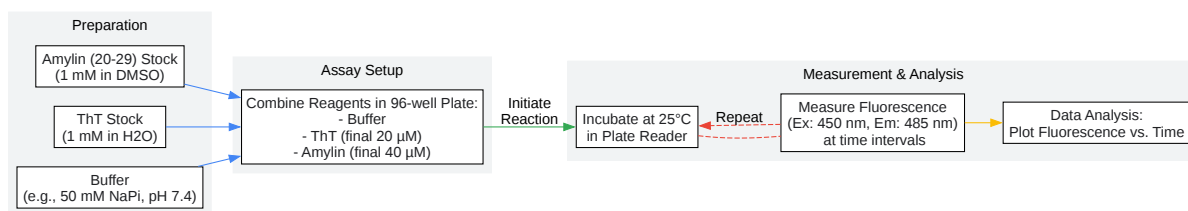
- Subtract the background fluorescence of the buffer and ThT from the fluorescence readings of the samples containing Amylin (20-29).
- Plot the fluorescence intensity against time. The resulting curve should be sigmoidal.
- The lag time can be determined by fitting the data to a sigmoidal equation or by identifying the time at which the fluorescence begins to increase rapidly.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Amylin (20-29) aggregation assays based on published literature.

Parameter	Value	Reference(s)
Amylin (20-29) Concentration	15 μ M - 1.13 mM	[5] [7] [9]
Thioflavin T (ThT) Concentration	15 μ M - 32 μ M	[7] [10]
Buffer System	50 mM Sodium Phosphate, pH 7.4	[4] [6]
20 mM Tris-HCl, pH 7.4	[10]	[6] [7]
20 mM Sodium Acetate, pH 5.5	[9]	
Incubation Temperature	25°C or 37°C	[6] [7]
Excitation Wavelength	440 - 450 nm	[7] [8] [10]
Emission Wavelength	480 - 490 nm	[7] [8] [10]
Typical Lag Time	Varies (minutes to hours)	[4]

Diagrams



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Caption: Experimental workflow for the Amylin (20-29) aggregation assay.

Conclusion

This protocol provides a reliable and reproducible method for monitoring the aggregation of the amyloidogenic Amylin (20-29) fragment. It is a valuable tool for fundamental research into amyloid formation and for the high-throughput screening of potential aggregation inhibitors. For further confirmation of fibril morphology, techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) are recommended.

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